6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 6-Iodo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Comparison: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLZOUJYWWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672296 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-13-7 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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